2-(2-Aminopropyl)-4-methoxyphenolhydrochloride
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Overview
Description
2-(2-Aminopropyl)-4-methoxyphenolhydrochloride is a chemical compound that belongs to the class of phenethylamines. It is structurally related to amphetamines and has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound is known for its stimulant and psychoactive properties, which make it of interest for research into neurological and psychological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropyl)-4-methoxyphenolhydrochloride typically involves the alkylation of 4-methoxyphenol with 2-bromo-1-phenylpropane, followed by the reduction of the resulting intermediate to yield the target compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may involve catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropyl)-4-methoxyphenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use in studying neurological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminopropyl)-4-methoxyphenolhydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a sympathomimetic agent, promoting the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased stimulation of the central nervous system, resulting in its psychoactive and stimulant effects.
Comparison with Similar Compounds
2-(2-Aminopropyl)-4-methoxyphenolhydrochloride can be compared with other similar compounds such as:
5-(2-Aminopropyl)benzofuran (5-APB): Similar in structure and known for its stimulant effects.
6-(2-Aminopropyl)benzofuran (6-APB): Another structural analogue with similar psychoactive properties.
3,4-Methylenedioxyamphetamine (MDA): Shares similar stimulant and empathogenic effects.
Properties
IUPAC Name |
2-(2-aminopropyl)-4-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)5-8-6-9(13-2)3-4-10(8)12;/h3-4,6-7,12H,5,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWQDVYJDPTQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74516-49-7 |
Source
|
Record name | 2-(2-aminopropyl)-4-methoxyphenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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